Cas no 192725-17-0 (Lopinavir)

Lopinavir structure
Nombre del producto:Lopinavir
Número CAS:192725-17-0
MF:C37H48N4O5
Megavatios:628.8008
MDL:MFCD22373646
CID:66440
PubChem ID:92727
Lopinavir Propiedades químicas y físicas
Nombre e identificación
-
- Lopinavir
- (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenyl-hexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- (S)-N-((2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenyl-hexn-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- ABT 378
- ABT-378
- Aluviran
- Koletr
- Koletra
- (αS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-
- A 157378.0
- ABT-378 whatsapp
- Lopinavir (350 mg)
- Lopinavir (ABT-378)
- Lopinavir for system suitability
- Kaletra
- LPV
- (alphaS)-Tetrahydro-N-((alphaS)-alpha-((2S,3S)-2-hydroxy-4-phenyl-3-(2-(2,6-xylyloxy)acetamido)butyl)phenethyl)-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- A 157378
- 2494G1JF75
- N-{1-BENZYL-4-[2-(2,6-DIMETHYL-PHENOXY)-ACETYLAMINO]-3-HYDROXY-5-PHENYL-PENTYL}-3-METHYL-2-(2-OXO-TETRAHYDRO-PYRIMIDIN-1-YL)-BUTYRAMIDE
- DSSTox_RID_81
- LOPINAVIR [EP MONOGRAPH]
- MLS004774152
- (alphaS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- LOPINAVIR [MI]
- LOPINAVIR (EP MONOGRAPH)
- 1mui
- LOPINAVIR COMPONENT OF KALETRA
- LOPINAVIR [WHO-IP]
- AB01274785-01
- Tox21_112204
- A813594
- 2rkg
- LOPINAVIR [EMA EPAR]
- AB01274785_02
- NCGC00164576-03
- DTXSID8046456
- CAS-192725-17-0
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- D01425
- J05AE06
- ABT378
- Lopinavir, Bio-X
- GTPL11504
- LOPINAVIR (USP MONOGRAPH)
- LOPINAVIR (MART.)
- (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 2q5k
- DB01601
- AKOS025243115
- NCGC00164576-02
- KALETRA COMPONENT LOPINAVIR
- BRD-K99451608-001-02-4
- LOPINAVIR [USP MONOGRAPH]
- (alphaS)-Tetrahydro-N-[(alphaS)-alpha-[(2S,3S)-2-hydroxy-4-phenyl-3-[2-(2,6-xylyloxy)acetamido]butyl]phenethyl]-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- HSDB 8138
- (2S)-N-((1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahyrdo-alpha-1-methylethyl)-2-oxo-, (alphaS)-
- MFCD22628840
- 4l1a
- NCGC00164576-01
- 192725-17-0
- J-521653
- CHEBI:31781
- Lopinavirum
- Kaletra (LPV+RTV)
- 1(2H)-pyrimidineacetamide, N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)-
- LOPINAVIR [VANDF]
- HY-14588
- 1(2H)-Pyrimidineacetamide, N-[4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, [1S-[1R*(R*),3R*,4R*]]-
- Lopinavir-
- LOPINAVIR (USP-RS)
- SR-01000931910
- LOPINAVIR [JAN]
- LOPINAVIR [USAN]
- s1380
- EN300-7402887
- Tox21_112204_1
- C37H48N4O5
- CS-2077
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-3-methyl-2-(2-oxohexahydropyrimidin-1-yl)butanamide
- 3ogq
- RS-346
- Q422585
- LOPINAVIR [MART.]
- KJHKTHWMRKYKJE-SUGCFTRWSA-N
- (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- L0377
- BCP9000857
- BDBM50180655
- SR-01000931910-2
- (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- LOPINAVIR [USP-RS]
- SW219767-1
- KS-1436
- 2qhc
- ABT-378; LOPINAVIR
- Lopinavir 100 microg/mL in Acetonitrile
- A-157378-0
- Lopinavir, (s-(2s,4s,5s))-
- Z2235801862
- MLS006011206
- EX-A4008
- LPV & AAG
- LOPINAVIR [ORANGE BOOK]
- LOPINAVIR [INN]
- DTXCID6026456
- NCGC00164576-04
- 2o4s
- NS00008581
- A-1573780
- MLS003915624
- ABT-378/r
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-Dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)- (9CI)
- BL164636
- CHEMBL729
- CCG-270285
- SCHEMBL21775
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-.alpha.-(1-methylethyl)-2-oxo-, (aS)-
- 2rkf
- LOPINAVIR [WHO-DD]
- A-157378.0
- AIDS032937
- Lopinavir [USAN:USP:INN:BAN]
- LOPINAVIRUM [WHO-IP LATIN]
- Lopinavir & PLGA
- Lopinavir & alpha1-acid glycoprotein
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2-OXO-1(2H)-PYRIMIDINEACETAMIDE
- UNII-2494G1JF75
- Lopinavir (JAN/USP/INN)
- SMR002529581
- BCPP000184
- HB7108
- BRD-K99451608-001-07-3
- Lopinavir?
- SBI-0654097.0001
- GLXC-02734
-
- MDL: MFCD22373646
- Renchi: 1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
- Clave inchi: KJHKTHWMRKYKJE-SUGCFTRWSA-N
- Sonrisas: O([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])OC1C(C([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H])=O)C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N1C(N([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O
Atributos calculados
- Calidad precisa: 628.362471g/mol
- Carga superficial: 0
- XLogP3: 5.9
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 15
- Masa isotópica única: 628.362471g/mol
- Masa isotópica única: 628.362471g/mol
- Superficie del Polo topológico: 120Ų
- Recuento de átomos pesados: 46
- Complejidad: 940
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Stability Shelf Life: Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
- Temperature: When heated to decomposition, material emits toxic fumes.
- Color / forma: Crystalline solid
- Denso: 3.1800
- Punto de fusión: 113-118°C
- Punto de ebullición: 924.1°C at 760 mmHg
- Punto de inflamación: 512.7±34.3 °C
- índice de refracción: 1.577
- Disolución: DMSO: soluble20mg/mL, clear
- Estabilidad / vida útil: Hygroscopic
- PSA: 120.00000
- Logp: 4.39310
- Actividad óptica: [α]/D -20 to -27°, c = 0.4 in methanol
Lopinavir Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lopinavir PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A330804-50mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 50mg |
$36.0 | 2025-02-19 | |
LKT Labs | L5862-1 g |
Lopinavir |
192725-17-0 | ≥98% | 1g |
$228.10 | 2023-07-11 | |
TRC | L469480-50mg |
Lopinavir |
192725-17-0 | 50mg |
$ 91.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-100mg |
Lopinavir |
192725-17-0 | 98% | 100mg |
¥693.00 | 2023-09-09 | |
MedChemExpress | HY-14588-10mM*1 mL in DMSO |
Lopinavir |
192725-17-0 | 99.93% | 10mM*1 mL in DMSO |
¥550 | 2024-04-19 | |
Ambeed | A330804-1mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 1mg |
$7.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1623-25 mg |
Lopinavir |
192725-17-0 | 99.14% | 25mg |
¥410.00 | 2022-04-26 | |
Enamine | EN300-7402887-2.5g |
(2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
192725-17-0 | 95.0% | 2.5g |
$210.0 | 2025-02-19 | |
Fluorochem | 079428-50mg |
Lopinavir |
192725-17-0 | 95% | 50mg |
£50.00 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-50mg |
Lopinavir |
192725-17-0 | 98% | 50mg |
¥416.00 | 2023-09-09 |
Lopinavir Literatura relevante
-
Mohammed I. A. Hamed,Khaled M. Darwish,Raya Soltane,Amani Chrouda,Ahmed Mostafa,Noura M. Abo Shama,Sameh S. Elhady,Hamada S. Abulkhair,Ahmed E. Khodir,Ayman Abo Elmaaty,Ahmed A. Al-karmalawy RSC Adv. 2021 11 35536
-
Marisa G. Santibá?ez-Morán,Edgar López-López,Fernando D. Prieto-Martínez,Norberto Sánchez-Cruz,José L. Medina-Franco RSC Adv. 2020 10 25089
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:192725-17-0)Lopinavir

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):151.0/543.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:192725-17-0)Lopinavir

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe